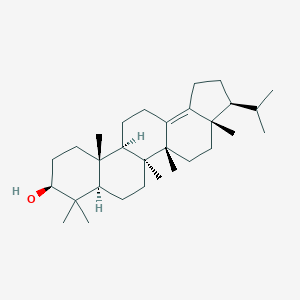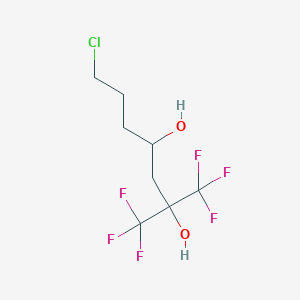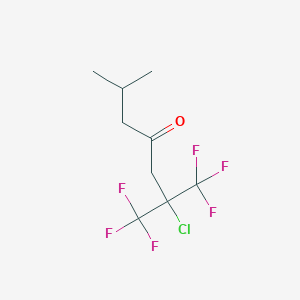
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 295.66 g/mol and a boiling point of 154-155°C. This compound is also known as CF3CHClCOC(CH3)2CH2CH3 and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- are not well studied. However, it is believed to have low toxicity and does not pose any significant health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its high cost and complex synthesis process.
Direcciones Futuras
1. Synthesis of derivatives: Future research can focus on synthesizing derivatives of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- and studying their properties.
2. Study of mechanism of action: Future research can focus on studying the mechanism of action of this compound and its interactions with various nucleophiles.
3. Development of new applications: Future research can focus on developing new applications of this compound in various fields, including pharmaceuticals and organic synthesis.
4. Optimization of synthesis process: Future research can focus on optimizing the synthesis process of this compound to reduce its cost and increase its yield.
Conclusion:
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with various scientific research applications. Its synthesis process is complex, and its mechanism of action is not well understood. However, it is believed to have low toxicity and does not pose any significant health risks. Future research can focus on synthesizing derivatives, studying the mechanism of action, developing new applications, and optimizing the synthesis process of this compound.
Métodos De Síntesis
The synthesis of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-1,3-dioxolane with heptanone in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- with a yield of around 70%.
Aplicaciones Científicas De Investigación
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is used in various scientific research applications, including:
1. As a reagent in organic synthesis: This compound is used as a reagent in the synthesis of various organic compounds.
2. As a starting material for the synthesis of pharmaceuticals: This compound is used as a starting material for the synthesis of various pharmaceuticals.
3. As a solvent: This compound is used as a solvent in various chemical reactions.
Propiedades
Número CAS |
101913-92-2 |
|---|---|
Nombre del producto |
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- |
Fórmula molecular |
C9H11ClF6O |
Peso molecular |
284.62 g/mol |
Nombre IUPAC |
2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3 |
Clave InChI |
OQZHHNFWZUUXMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
SMILES canónico |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Otros números CAS |
101913-92-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



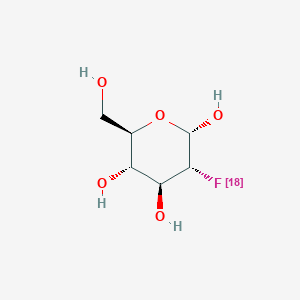
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
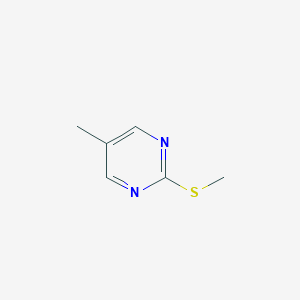
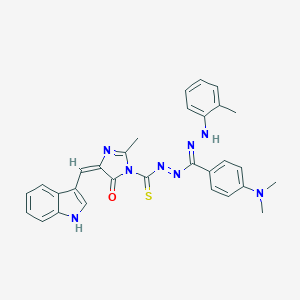
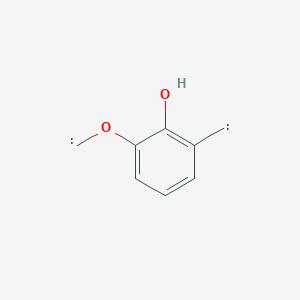
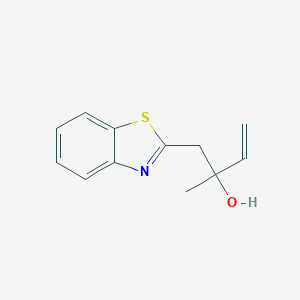
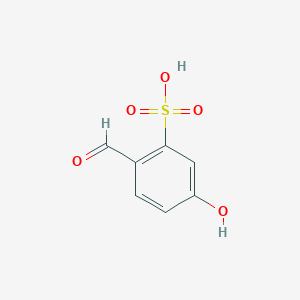
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
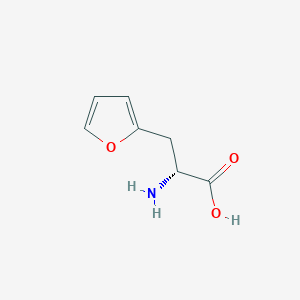
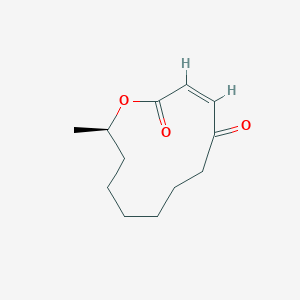
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
